molecular formula C22H16Br2 B3358402 4,4'-Dibromo-2,2'-dimethyl-1,1'-binaphthalene CAS No. 797035-61-1

4,4'-Dibromo-2,2'-dimethyl-1,1'-binaphthalene

Cat. No.: B3358402
CAS No.: 797035-61-1
M. Wt: 440.2 g/mol
InChI Key: MQKQUWVPXLDMBX-UHFFFAOYSA-N
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Description

4,4’-Dibromo-2,2’-dimethyl-1,1’-binaphthalene is an organic compound with the molecular formula C22H16Br2 and a molecular weight of 440.17 g/mol . This compound is characterized by the presence of two bromine atoms and two methyl groups attached to a binaphthalene core. It is used in various chemical applications due to its unique structural properties.

Preparation Methods

The synthesis of 4,4’-dibromo-2,2’-dimethyl-1,1’-binaphthalene typically involves the bromination of 2,2’-dimethyl-1,1’-binaphthalene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform . The reaction conditions often include refluxing the mixture to ensure complete bromination. Industrial production methods may involve similar bromination processes but on a larger scale with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4,4’-Dibromo-2,2’-dimethyl-1,1’-binaphthalene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF), catalysts such as palladium on carbon (Pd/C), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted binaphthalenes and other derivatives.

Scientific Research Applications

4,4’-Dibromo-2,2’-dimethyl-1,1’-binaphthalene has several scientific research applications:

Mechanism of Action

The mechanism by which 4,4’-dibromo-2,2’-dimethyl-1,1’-binaphthalene exerts its effects depends on the specific application. In chemical reactions, the bromine atoms act as reactive sites for further functionalization. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking .

Comparison with Similar Compounds

4,4’-Dibromo-2,2’-dimethyl-1,1’-binaphthalene can be compared with other similar compounds, such as:

The uniqueness of 4,4’-dibromo-2,2’-dimethyl-1,1’-binaphthalene lies in its specific reactivity due to the presence of bromine atoms, which can be selectively substituted or modified to create a wide range of derivatives.

Properties

IUPAC Name

4-bromo-1-(4-bromo-2-methylnaphthalen-1-yl)-2-methylnaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Br2/c1-13-11-19(23)15-7-3-5-9-17(15)21(13)22-14(2)12-20(24)16-8-4-6-10-18(16)22/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKQUWVPXLDMBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)Br)C3=C(C=C(C4=CC=CC=C43)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20731501
Record name 4,4'-Dibromo-2,2'-dimethyl-1,1'-binaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

797035-61-1
Record name 4,4'-Dibromo-2,2'-dimethyl-1,1'-binaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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